N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide
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Overview
Description
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide is a complex organic compound that integrates multiple functional groups, including furan, thiophene, indole, and carboxamide. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole-2-carboxamide core, followed by the introduction of the furan and thiophene rings through cross-coupling reactions. The final step often involves the addition of the hydroxyethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are often used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of organic electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide
- N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxylate
- N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxylamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-16(18-9-13(11-25-18)17-6-3-7-24-17)10-20-19(23)15-8-12-4-1-2-5-14(12)21-15/h1-9,11,16,21-22H,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFSMDUGXCFSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC(=CS3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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